molecular formula C17H34 B086704 (1-Methyldecyl)cyclohexane CAS No. 13151-77-4

(1-Methyldecyl)cyclohexane

Cat. No. B086704
CAS RN: 13151-77-4
M. Wt: 238.5 g/mol
InChI Key: HTLTZXFLCWUBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyldecyl)cyclohexane, also known as MDCH, is a chemical compound that belongs to the family of cycloalkanes. It is a colorless liquid and has a molecular formula of C16H32. MDCH is commonly used in the field of scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of (1-Methyldecyl)cyclohexane is not fully understood. However, it is believed that (1-Methyldecyl)cyclohexane interacts with cell membranes and alters their properties. This leads to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

(1-Methyldecyl)cyclohexane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. Additionally, (1-Methyldecyl)cyclohexane has been shown to inhibit the growth of cancer cells and to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1-Methyldecyl)cyclohexane in lab experiments is its low toxicity. It is also relatively inexpensive and readily available. However, (1-Methyldecyl)cyclohexane has a low boiling point and can be difficult to handle in some experiments. Additionally, (1-Methyldecyl)cyclohexane has a low solubility in water, which can limit its use in some applications.

Future Directions

There are several future directions for research on (1-Methyldecyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Methyldecyl)cyclohexane and related compounds. Additionally, research is needed to further understand the mechanism of action of (1-Methyldecyl)cyclohexane and its effects on cellular signaling pathways. Finally, there is a need for more research on the potential medical applications of (1-Methyldecyl)cyclohexane, including its use as an anti-inflammatory and analgesic agent, as well as its potential as a treatment for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (1-Methyldecyl)cyclohexane is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction and purification of organic compounds, as well as for use in gas chromatography and mass spectrometry. Additionally, (1-Methyldecyl)cyclohexane has potential medical applications as an anti-inflammatory and analgesic agent, as well as a treatment for cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (1-Methyldecyl)cyclohexane and its potential applications.

Synthesis Methods

(1-Methyldecyl)cyclohexane can be synthesized by the catalytic hydrogenation of cyclododecene. This process involves the reaction of cyclododecene with hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction takes place at high temperature and pressure, and the resulting product is purified by distillation.

Scientific Research Applications

(1-Methyldecyl)cyclohexane has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of organic compounds. (1-Methyldecyl)cyclohexane is also used as a reference standard in gas chromatography and mass spectrometry. Additionally, (1-Methyldecyl)cyclohexane is used as a substrate for enzyme-catalyzed reactions and as a reagent in organic synthesis.

properties

CAS RN

13151-77-4

Product Name

(1-Methyldecyl)cyclohexane

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

undecan-2-ylcyclohexane

InChI

InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3

InChI Key

HTLTZXFLCWUBHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)C1CCCCC1

Canonical SMILES

CCCCCCCCCC(C)C1CCCCC1

synonyms

(1-Methyldecyl)cyclohexane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.